molecular formula C17H15Cl2NO4 B13365639 2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid

2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B13365639
M. Wt: 368.2 g/mol
InChI Key: TXBHGBNITXTYBT-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure that includes dichlorobenzene and dimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 2,4-dichloro-5-aminobenzoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorobenzene structure.

    3,5-Dimethylphenoxyacetic acid: Shares the dimethylphenoxy group but lacks the dichlorobenzene moiety.

Properties

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2 g/mol

IUPAC Name

2,4-dichloro-5-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H15Cl2NO4/c1-9-3-10(2)5-11(4-9)24-8-16(21)20-15-6-12(17(22)23)13(18)7-14(15)19/h3-7H,8H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

TXBHGBNITXTYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C(=C2)C(=O)O)Cl)Cl)C

Origin of Product

United States

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